SIRT2 Deacetylase Inhibition: IC₅₀ and Kᵢ Values Differentiate MIND4 from MIND4-17
5-Nitro-8-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}quinoline (MIND4) potently inhibits SIRT2 deacetylase activity with an IC₅₀ of 1.2 µM and a Kᵢ of 2.1 µM, as determined using a coupled enzymatic analysis with human recombinant SIRT2 and alpha-tubulin as substrate . In stark contrast, the close structural analog MIND4-17 exhibits negligible SIRT2 inhibition, with a reported IC₅₀ > 50 µM under identical assay conditions [1]. This quantitative difference establishes MIND4 as a functional dual-target agent, while MIND4-17 acts solely as an NRF2 activator.
| Evidence Dimension | SIRT2 deacetylase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 1.2 µM (IC₅₀); 2.1 µM (Kᵢ) |
| Comparator Or Baseline | MIND4-17: >50 µM (IC₅₀) |
| Quantified Difference | >40-fold lower potency for MIND4-17 |
| Conditions | Coupled enzymatic assay; human recombinant SIRT2; alpha-tubulin substrate |
Why This Matters
This head-to-head enzymatic data provides a clear, quantitative basis for selecting MIND4 over MIND4-17 when dual SIRT2/NRF2 modulation is required for experimental models.
- [1] BindingDB. BDBM335554: US9737525, Compound MIND4-17. Affinity Data: IC50 = 5.00E+7 nM (SIRT2). Accessed 2026. View Source
